![molecular formula C19H19F3N6O B13649506 2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)
2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine
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Overview
Description
AWZ1066S is a highly specific anti-Wolbachia drug candidate developed for the treatment of human filariasis, including lymphatic filariasis and onchocerciasis . These diseases are caused by parasitic worms and are major public health problems in tropical regions, affecting millions of people worldwide . AWZ1066S targets the Wolbachia bacteria, which are essential for the survival and reproduction of the parasitic worms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AWZ1066S involves several key steps, starting from 2,4-dichloropyrido[2,3-d]pyrimidine . The process includes the preparation of two key starting materials: [2-(trifluoromethyl)-3-pyridyl]methanamine and (S)-3-methylmorpholine . These intermediates are then combined under specific reaction conditions to produce AWZ1066S with high purity (>99%) .
Industrial Production Methods: An improved, cost-efficient, and scalable process for the industrial production of AWZ1066S has been developed . This optimized production route ensures the consistent delivery of high-purity active pharmaceutical ingredients (API) at kilogram scale to support ongoing clinical development .
Chemical Reactions Analysis
Types of Reactions: AWZ1066S undergoes various chemical reactions, including substitution and reduction reactions . These reactions are crucial for the synthesis and modification of the compound to achieve the desired pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis of AWZ1066S include anhydrous solvents and specific catalysts . The reactions are typically carried out under nitrogen atmosphere in oven-dried glassware to ensure the purity and stability of the final product .
Major Products Formed: The major product formed from these reactions is AWZ1066S itself, which is a highly potent and specific anti-Wolbachia agent . The compound is characterized by its high efficacy and minimal impact on the gut microbiota .
Scientific Research Applications
AWZ1066S has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying the synthesis and optimization of anti-Wolbachia agents . In biology and medicine, AWZ1066S is used to investigate the treatment of neglected tropical diseases such as lymphatic filariasis and onchocerciasis . The compound has shown promising results in preclinical and clinical studies, demonstrating its potential to significantly reduce the treatment duration and improve patient compliance . In industry, AWZ1066S is being developed as a cost-effective and scalable solution for the production of anti-Wolbachia drugs .
Mechanism of Action
AWZ1066S exerts its effects by targeting the Wolbachia bacteria, which are symbiotic organisms essential for the survival and reproduction of the parasitic worms . The compound disrupts the bacterial cell processes, leading to the depletion of Wolbachia populations within the worms . This, in turn, results in the death of the adult worms and the inhibition of embryogenesis, effectively blocking the transmission of the parasites .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to AWZ1066S include other anti-Wolbachia agents such as doxycycline and benzimidazole anthelmintics (e.g., albendazole and oxfendazole) .
Uniqueness: AWZ1066S is unique in its high specificity and potency as an anti-Wolbachia agent . Unlike doxycycline, which requires a prolonged treatment duration, AWZ1066S can achieve significant Wolbachia depletion and worm sterilization within a short treatment period . Additionally, AWZ1066S has minimal impact on the gut microbiota and a lower risk of resistance development compared to broad-spectrum antibiotics .
Biological Activity
The compound 2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H19F3N6O
- Molecular Weight : 404.4 g/mol
- IUPAC Name : this compound
The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It has been noted for its potential as an inhibitor of specific kinases, which are crucial in regulating cell growth and proliferation.
Target Kinases
Kinase | Role in Cancer | Inhibition Mechanism |
---|---|---|
mTOR | Regulates cell growth and metabolism | ATP-competitive inhibition |
EPH family | Involved in cancer cell signaling | Competitive binding to the receptor |
PI3Kδ | Key in immune response and cancer progression | Selective inhibition |
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this pyrido[2,3-d]pyrimidine derivative exhibit significant anti-cancer properties. For instance, studies have shown that pyrido[2,3-d]pyrimidines can effectively target the EPH receptor family, which is overexpressed in various cancers, leading to reduced tumor growth and improved patient outcomes .
Case Studies
- In Vitro Studies : In a study assessing the efficacy of pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines, it was observed that compounds with similar structures exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against breast and lung cancer cells .
- Animal Models : Preclinical trials using mouse models of cancer demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : High tissue distribution with notable accumulation in tumor tissues.
- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions.
- Excretion : Excreted mainly through urine.
Properties
Molecular Formula |
C19H19F3N6O |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H19F3N6O/c1-12-11-29-9-8-28(12)18-26-16-14(5-3-7-24-16)17(27-18)25-10-13-4-2-6-23-15(13)19(20,21)22/h2-7,12H,8-11H2,1H3,(H,24,25,26,27) |
InChI Key |
IZFVCNUAPFSNCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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